9-(3-Chlorobutyl)-9H-carbazole
Description
9-(3-Chlorobutyl)-9H-carbazole is a carbazole derivative featuring a chlorinated alkyl chain at the N-9 position. Carbazole derivatives are widely studied for their optoelectronic properties, solubility modifications, and applications in organic electronics. The 3-chlorobutyl substituent likely enhances solubility in non-polar solvents compared to aryl-substituted carbazoles, while the chloro group may influence reactivity in cross-coupling or substitution reactions. Synthesis methods for analogous compounds typically involve alkylation of carbazole using haloalkanes under phase-transfer catalysis ().
Properties
CAS No. |
184845-64-5 |
|---|---|
Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
9-(3-chlorobutyl)carbazole |
InChI |
InChI=1S/C16H16ClN/c1-12(17)10-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12H,10-11H2,1H3 |
InChI Key |
ONCTWALQXYLQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C2=CC=CC=C2C3=CC=CC=C31)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chlorobutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of 9-(3-Chlorobutyl)-9H-carbazole can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Hydro derivatives of 9-(3-Chlorobutyl)-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-(3-Chlorobutyl)-9H-carbazole has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 9-(3-Chlorobutyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, leading to its antimicrobial and anticancer effects . In organic electronics, its unique electronic properties facilitate charge transport and light emission .
Comparison with Similar Compounds
Table 2: Thermal and Solubility Properties
| Compound | Melting Point (°C) | Solubility | Thermal Stability (°C) |
|---|---|---|---|
| 9-(4-Methoxyphenyl)-9H-carbazole | N/A | Moderate (DMF) | N/A |
| 9-(4-Bromophenyl)-9H-carbazole | N/A | Low (DCM) | N/A |
| 9-(4-Bromobutyl)-9H-carbazole | N/A | High (Toluene) | Stable to 150 |
Chemical Reactivity
- Halogen Reactivity : The chloro group in 9-(3-Chlorobutyl)-9H-carbazole may undergo nucleophilic substitution more readily than bromo analogs (e.g., 9-(4-Bromobutyl)-9H-carbazole) due to weaker C–Cl bonds. This property is exploited in cross-coupling reactions for polymer synthesis ().
- Oxidation : Alkyl-carbazoles like 9-(6-Bromohexyl)-9H-carbazole can be oxidized to aldehydes (e.g., Kornblum oxidation) for further functionalization ().
Electronic and Optoelectronic Properties
Table 3: Electronic Properties
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